

# BPR1R024 Mesylate: A Technical Overview of its Immunomodulatory Profile

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Compound of Interest		
Compound Name:	BPR1R024 mesylate	
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### **Abstract**

BPR1R024 is an orally active and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical regulator of macrophage biology.[1][2][3] Developed as a promising agent in immuno-oncology, **BPR1R024 mesylate** exerts its immunomodulatory effects by selectively targeting and depleting protumor M2-like macrophages within the tumor microenvironment (TME).[1][3][4][5] This targeted action reverses immunosuppression and promotes an antitumor immune response, demonstrating significant therapeutic potential in preclinical cancer models.[1][3][4][5] This document provides an in-depth technical guide on the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize the immunomodulatory effects of **BPR1R024 mesylate**.

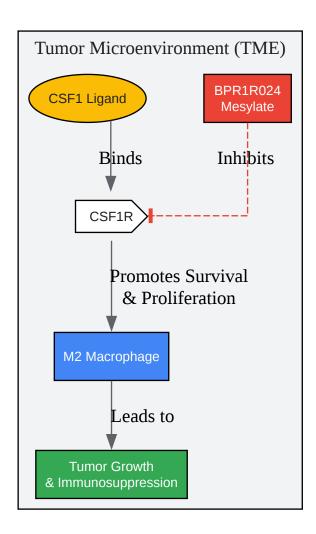
### **Core Mechanism of Action: CSF1R Inhibition**

BPR1R024 is a potent inhibitor of CSF1R, a receptor tyrosine kinase essential for the proliferation, differentiation, and survival of monocytes and macrophages.[6][7] In the context of cancer, the CSF1/CSF1R signaling axis is a key driver for the recruitment and polarization of Tumor-Associated Macrophages (TAMs).[1][3][5] These TAMs, particularly the M2-like



phenotype, contribute to an immunosuppressive TME, promoting tumor growth, angiogenesis, and metastasis while hindering the efficacy of cytotoxic T lymphocytes.[8][9]

BPR1R024 was developed through property-driven optimization of a prior clinical multitargeting kinase inhibitor, BPR1K871, to achieve greater selectivity for CSF1R and improved oral bioavailability.[1][3][4] Its chemical structure, featuring a 7-aminoquinazoline scaffold, engages in specific hydrogen-bonding interactions with key residues in the CSF1R kinase domain, including Cys666, Asp796, and Glu633, ensuring high-affinity binding and potent inhibition.[4] By blocking CSF1R signaling, BPR1R024 selectively induces apoptosis in the M2-like macrophage population, which is highly dependent on this pathway for survival.[1][4][5] This leads to a shift in the macrophage balance within the TME, increasing the ratio of antitumor M1-like macrophages to protumor M2-like macrophages.[1][3][4][5]



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Figure 1: Mechanism of BPR1R024 Mesylate Action.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data characterizing the potency, selectivity, and in vivo efficacy of **BPR1R024 mesylate**.

### **Table 1: In Vitro Kinase Inhibitory Activity**

This table presents the half-maximal inhibitory concentration (IC50) values of BPR1R024 against its primary target, CSF1R, and key off-target kinases, demonstrating its high selectivity.

Kinase Target	BPR1R024 IC50	Reference Compound	Reference IC50
CSF1R	0.53 nM	Pexidartinib	Not Specified
Aurora A (AURA)	>10 μM	VX-680	Not Specified
Aurora B (AURB)	1.40 μΜ	VX-680	Not Specified
Data sourced from inhouse Kinase-Glo assays.[2][4]			

## **Table 2: Cellular and In Vivo Activity**

This table outlines the effects of BPR1R024 in cellular assays and its antitumor efficacy in a preclinical animal model.



Parameter	Assay/Model	Treatment	Result
M2 Macrophage Viability	Cell Viability Assay	BPR1R024 (0-10 μM)	Selective inhibition of M2-like macrophage survival.[1][2][4]
M1 Macrophage Viability	Cell Viability Assay	BPR1R024 (0-10 μM)	Minimal effect on M1- like macrophage growth.[1][2][4]
CSF1R Signaling	Western Blot	BPR1R024 (0-500 nM)	Dose-dependent suppression of CSF1R signal.[2]
TNF-α Production	Cytokine Assay	BPR1R024 (10-100 nM)	Inhibition of CSF1/CSF1R- mediated TNF-α production.[2]
Antitumor Efficacy	MC38 Murine Colon Tumor Model	100 mg/kg BPR1R024 mesylate (oral, twice daily)	59% Tumor Growth Inhibition (TGI).[4]
Immunomodulation In Vivo	MC38 Murine Colon Tumor Model	100 mg/kg BPR1R024 mesylate (oral, twice daily)	Increased ratio of M1 to M2 TAMs in the TME.[1][2][4]

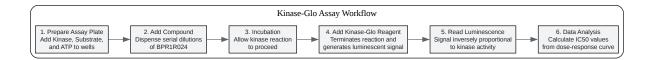
## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## In Vitro Kinase-Glo Assay

This protocol was utilized to determine the IC50 values of BPR1R024 against target kinases.





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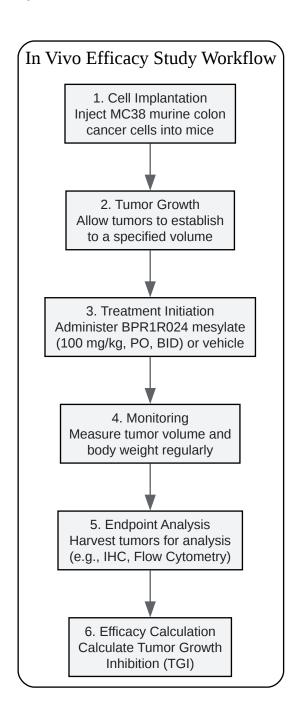
Figure 2: Workflow for In Vitro Kinase-Glo Assay.

- Objective: To measure the inhibitory effect of BPR1R024 on the enzymatic activity of CSF1R, AURA, and AURB.
- Methodology:
  - Plate Preparation: Recombinant human kinases (CSF1R, AURA, AURB) were added to the wells of a microplate along with their specific substrates and ATP.
  - Compound Addition: BPR1R024 was serially diluted and added to the wells. Control wells contained vehicle (DMSO). Pexidartinib and VX-680 were used as control compounds.[4]
  - Reaction Incubation: The plates were incubated at room temperature to allow the kinase reaction to proceed.
  - Signal Generation: Kinase-Glo® luminescent kinase assay reagent was added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction, producing a luminescent signal.
  - Data Acquisition: Luminescence was measured using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
  - Analysis: The luminescent data was normalized to controls and plotted against compound concentration. IC50 values were calculated using non-linear regression analysis. All data were expressed as the mean of at least two independent experiments.[4]

### In Vivo Murine Colon Tumor Model



This protocol was used to evaluate the antitumor and immunomodulatory activity of orally administered **BPR1R024 mesylate**.



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Figure 3: Workflow for In Vivo Antitumor Efficacy Study.



- Objective: To determine the in vivo efficacy and immunomodulatory effects of BPR1R024
  mesylate on tumor growth and the TME.
- Animal Model: C57BL/6 mice.
- Tumor Model: MC38 murine colon adenocarcinoma cell line.
- Methodology:
  - Tumor Implantation: MC38 cells were implanted subcutaneously into the flank of the mice.
  - Tumor Establishment: Tumors were allowed to grow to a predetermined size.
  - Treatment: Mice were randomized into vehicle control and treatment groups. The treatment group received BPR1R024 mesylate at a dose of 100 mg/kg, administered orally twice daily (BID).[2]
  - Monitoring: Tumor volumes and animal body weights were measured regularly throughout the study period.
  - Endpoint: At the conclusion of the study, tumors were excised.
  - Analysis:
    - Antitumor Efficacy: Tumor Growth Inhibition (TGI) was calculated by comparing the average tumor volume of the treated group to the vehicle control group.
    - Immunomodulatory Effects: Excised tumors were processed for analysis by methods such as immunohistochemistry (IHC) or flow cytometry to quantify the populations of M1 (e.g., CD86+) and M2 (e.g., CD206+) macrophages and determine the M1/M2 ratio.[4]

### Conclusion

**BPR1R024 mesylate** is a novel, potent, and selective CSF1R inhibitor with a well-defined immunomodulatory mechanism of action. By specifically targeting and depleting protumor M2 macrophages, it effectively remodels the immunosuppressive tumor microenvironment. Preclinical data demonstrates significant single-agent antitumor activity, driven by this immunomodulatory effect.[1][4] These findings establish BPR1R024 as a strong candidate for



further development in the field of immuno-oncology, both as a monotherapy and potentially in combination with other immunotherapies such as checkpoint inhibitors.

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### References

- 1. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BPR1R024 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Immunomodulatory Activity of a Colony-Stimulating Factor-1 Receptor Inhibitor in Patients With Advanced Refractory Breast or Prostate Cancer: A Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Silence of a dependence receptor CSF1R in colorectal cancer cells activates tumorassociated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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